molecular formula C10H8N2O2 B2965986 2-Methylindazole-3,6-dicarbaldehyde CAS No. 2092000-88-7

2-Methylindazole-3,6-dicarbaldehyde

Cat. No. B2965986
CAS RN: 2092000-88-7
M. Wt: 188.186
InChI Key: QKWPRHUYVYFVMV-UHFFFAOYSA-N
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Description

2-Methylindazole-3,6-dicarbaldehyde is a chemical compound with the CAS Number: 2092000-88-7 . It has a molecular weight of 188.19 and its IUPAC name is 2-methyl-2H-indazole-3,6-dicarbaldehyde .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H8N2O2 . The InChI code for this compound is 1S/C10H8N2O2/c1-12-10(6-14)8-3-2-7(5-13)4-9(8)11-12/h2-6H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 188.19 and a molecular formula of C10H8N2O2 . The compound should be stored in a refrigerated environment .

Scientific Research Applications

Non-Linear Optic Applications

Compounds derived from similar heterocyclic structures have been investigated for their potential in non-linear optic applications. For instance, novel push-pull benzothiazole derivatives with reverse polarity have been synthesized, showcasing expected non-linear optical properties studied by the EFISH method, indicating the relevance of such compounds in optical technologies (Hrobárik, Sigmundová, & Zahradník, 2004).

Antioxidant and Antihyperglycemic Agents

Certain coumarin derivatives containing pyrazole and indenone rings have been synthesized and exhibited significant antioxidant and antihyperglycemic activities. These findings suggest the potential of structurally related compounds in developing treatments for oxidative stress and diabetes (Kenchappa et al., 2017).

Viscosity Dependent and Aggregation Induced Emissions

A series of push–pull chromophoric extended styryls, synthesized from precursors involving carbaldehyde functionalities, exhibited aggregation-induced emission with enhanced fluorescence intensity. These compounds can be utilized as fluorescence molecular rotors for viscosity sensing, showing the versatility of indazole derivatives in sensor technologies (Telore, Satam, & Sekar, 2015).

Magnetic Properties of Complexes

The use of carbaldehyde oxime ligands in nickel(II) chemistry has led to the synthesis of new clusters with interesting structural and magnetic properties. These findings contribute to the field of coordination chemistry and magnetic materials, indicating the potential of indazole derivatives in designing magnetic materials (Escuer, Vlahopoulou, & Mautner, 2011).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been developed for luminescence sensing of benzaldehyde and its derivatives. These complexes demonstrate the application of indazole-related compounds in creating sensitive and selective sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).

Safety and Hazards

The safety data sheet for a similar compound, Methyl indole-7-carboxylate, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

2-methylindazole-3,6-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-12-10(6-14)8-3-2-7(5-13)4-9(8)11-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWPRHUYVYFVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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